
1-bromo-3-iodo-5-methoxybenzene
Overview
Description
1-bromo-3-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H6BrIO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-iodo-5-methoxybenzene can be synthesized through several methods. One common approach involves the bromination and iodination of anisole. The process typically starts with the bromination of anisole to form 3-bromoanisole, followed by iodination to yield 3-bromo-5-iodoanisole. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst or under specific temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are typically used in these reactions.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid can yield a biaryl compound, while nucleophilic substitution with an amine can produce an aniline derivative .
Scientific Research Applications
1-bromo-3-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for research in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-iodo-5-methoxybenzene involves its reactivity towards various reagents and catalysts. The presence of bromine and iodine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. These halogen atoms can be selectively activated and replaced, allowing for the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromoanisole: Similar structure but lacks the iodine atom at position 5.
5-Iodoanisole: Similar structure but lacks the bromine atom at position 3.
3,5-Dibromoanisole: Contains bromine atoms at both positions 3 and 5 instead of bromine and iodine.
Uniqueness
1-bromo-3-iodo-5-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns and allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Biological Activity
1-Bromo-3-iodo-5-methoxybenzene is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique combination of bromine, iodine, and methoxy groups in its structure suggests various interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.
Chemical Structure
The chemical formula for this compound is C_9H_8BrI O, and its molecular weight is approximately 292.07 g/mol. Its structural features include:
- A benzene ring substituted with:
- A bromine atom at the first position,
- An iodine atom at the third position,
- A methoxy group (-OCH₃) at the fifth position.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies have shown that compounds with halogen substitutions, such as those found in this compound, can possess significant antimicrobial properties. A study conducted by Slater (2024) demonstrated that halogenated benzene derivatives exhibited broad-spectrum antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial protein synthesis and disruption of cell wall integrity .
Anticancer Potential
Another area of interest is the compound's potential anticancer effects. Research has suggested that halogenated aromatic compounds can induce apoptosis in cancer cells through various pathways. For instance, studies have indicated that similar compounds can activate caspase pathways, leading to programmed cell death in tumor cells .
Case Studies
Several case studies have highlighted the biological activity of halogenated benzene derivatives:
-
Case Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of halogenated aromatic compounds.
- Method : Disc diffusion method was employed to assess the inhibition zones against bacterial strains.
- Results : The study found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .
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Case Study on Anticancer Activity :
- Objective : To investigate the cytotoxic effects of halogenated benzene derivatives on cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment with various concentrations of the compound.
- Results : The results indicated a dose-dependent reduction in cell viability for certain cancer cell lines, supporting the hypothesis that these compounds can induce apoptosis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1-Bromo-3-chloro-5-methoxybenzene | Moderate antibacterial | Disruption of cell wall synthesis |
1-Iodo-3-nitro-5-methoxybenzene | Significant anticancer | Induction of apoptosis via caspase activation |
1-Bromo-4-fluoro-2-methoxybenzene | Limited antimicrobial | Inhibition of protein synthesis |
Properties
IUPAC Name |
1-bromo-3-iodo-5-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJHOGYRDWRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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